1-Fluoro-3-iodobenzene

Catalog No.
S520831
CAS No.
1121-86-4
M.F
C6H4FI
M. Wt
222.0009
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Fluoro-3-iodobenzene

Synthesis of meta-fluorophenyl motifs often fails due to unreliable isomer substitution. 1-Fluoro-3-iodobenzene solves this by providing defined meta-substitution with distinct C-I (reactive) and C-F (inert) bonds.

  • Guaranteed regioisomeric purity: eliminates ortho/para contamination for reproducible cross-coupling.
  • High reactivity: C-I bond enables selective Pd-catalyzed transformations early in synthesis.
  • Consistent ≥98% purity: reduces side products in pharma and OLED materials.

Ideal for medicinal chemistry and materials R&D requiring precise molecular architecture.

CAS Number

1121-86-4

Product Name

1-Fluoro-3-iodobenzene

IUPAC Name

1-fluoro-3-iodobenzene

Molecular Formula

C6H4FI

Molecular Weight

222.0009

InChI

InChI=1S/C6H4FI/c7-5-2-1-3-6(8)4-5/h1-4H

InChI Key

VSKSBSORLCDRHS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)I)F

solubility

Soluble in DMSO

Synonyms

Benzene, 1-fluoro-3-iodo-

Canonical SMILES

C1=CC(=CC(=C1)I)F

The exact mass of the compound 1-Fluoro-3-iodobenzene is 221.9342 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10279. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 g, 25 g

1-Fluoro-3-iodobenzene (CAS: 1121-86-4) is a halogenated aromatic compound used as a fundamental building block in organic synthesis. It provides a strategic entry point for introducing the 3-fluorophenyl moiety into more complex molecules. The compound's utility is defined by the distinct reactivity of its two halogen substituents: the carbon-iodine bond serves as a highly reactive site for transformations like palladium-catalyzed cross-coupling and Grignard reagent formation, while the chemically robust carbon-fluorine bond influences the electronic properties of the molecule and the final product. This specific substitution pattern is critical for applications in medicinal chemistry and materials science where precise control of molecular architecture is required.

Research Fit

Orthogonal C–I / C–F bifunctional scaffold for sequential coupling
Surface-mediated Ullmann coupling and 2D network synthesis
Halogen bond donor with meta-tunable σ-hole character

Substituting 1-fluoro-3-iodobenzene with its ortho- or para-isomers (1-fluoro-2-iodobenzene or 1-fluoro-4-iodobenzene) or with 1-bromo-3-fluorobenzene is unreliable for achieving target outcomes in synthesis. The constitutional isomerism dictates fundamentally different electronic and steric environments. These differences directly alter reaction regioselectivity, rates of oxidative addition in cross-coupling, and the electrochemical properties of the molecule. For example, the inductive effect of the fluorine atom is felt differently at the meta-position compared to the ortho- and para-positions, where mesomeric effects also come into play. This seemingly subtle change can dramatically alter reaction pathways and prevent the formation of the desired product, making isomer substitution a high-risk strategy in validated synthetic routes.

Substitution Risk

  • Isomeric substitution Ortho- or para-fluoro placement modifies surface-coupling barrier and reaction kinetics compared to meta
  • Mixed-halogen analogs 1-Bromo-3-iodobenzene yields different halide release G-values under radiolysis, altering mechanistic signatures
  • Halogen bond tuning The meta-fluorine pattern positions σ-hole strength in a distinct range; other isomers shift supramolecular assembly outcomes

Enhanced Reactivity in Cross-Coupling vs. Bromo-Analogs

The carbon-iodine bond in 1-fluoro-3-iodobenzene is significantly weaker and more labile than the carbon-bromine bond in its analog, 1-bromo-3-fluorobenzene. This lower bond dissociation energy facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often rate-determining. This allows reactions involving iodo-aromatics to proceed under milder conditions, with lower catalyst loadings, and often with higher yields compared to bromo-aromatics. While direct comparative yield data for the 3-fluoro-halobenzene series is sparse, the general principle of Ar-I > Ar-Br reactivity is a cornerstone of process optimization in synthetic chemistry.

Evidence DimensionReactivity in Pd-catalyzed cross-coupling
Target Compound DataHigher reactivity due to weaker C-I bond
Comparator Or Baseline1-Bromo-3-fluorobenzene (Ar-Br)
Quantified DifferenceQualitatively faster reaction rates and/or higher yields under milder conditions.
ConditionsGeneral Suzuki-Miyaura, Heck, Sonogashira, and other palladium-catalyzed cross-coupling reactions.

Selecting the iodo-compound can reduce catalyst costs, shorten reaction times, and improve process efficiency compared to using the bromo-analog.

Surface Coupling Barrier
Head-to-head
Activation barrier: meta < iodobenzene < ortho; Hammett ρ = 6.0 ± 3.3
Supports meta-selection for faster on-surface coupling
Exact Ea not reported; TPR on Cu(111)

Distinct Electrochemical Window Compared to More Fluorinated Benzenes

In electrochemical applications, the number and position of fluorine substituents critically define the solvent's stability window. A systematic study of fluorobenzenes (xFB, where x=1-5) showed that the positive potential limit increases with the degree of fluorination. Monofluorobenzene (1FB, which includes all isomers) has a positive potential limit of +1.82 V vs. Fc+/Fc. This is significantly lower than that of tetrafluorobenzene (4FB) at +2.44 V and pentafluorobenzene (5FB) at +2.67 V. The negative potential limit for 1-fluoro-3-iodobenzene is dictated by the reduction of the C-I bond, which occurs at a much less negative potential than C-F or C-H bond reduction. This provides a specific electrochemical window distinct from both less reactive (e.g., benzene) and more inert (e.g., pentafluorobenzene) compounds.

Evidence DimensionPositive Electrochemical Potential Limit vs. Fc+/Fc
Target Compound Data+1.82 V (as a monofluorobenzene)
Comparator Or Baseline1,2,4,5-Tetrafluorobenzene (4FB): +2.44 V; Pentafluorobenzene (5FB): +2.67 V
Quantified Difference0.62 V to 0.85 V narrower positive potential window than highly fluorinated benzenes.
ConditionsCyclic voltammetry with Pt disc electrodes, 100 mM [NBu4]+[Al(OC(CF3)3)4]− supporting electrolyte.

For electrosynthesis or as a component in an electrolyte, this compound offers a specific, predictable electrochemical window, allowing for selective reactions without interference from solvent oxidation that might occur with less stable aromatics.

Halogen Bond Donor Scale
Class-level
NQCC values for all 19 isomers characterized; meta-fluoro occupies distinct middle range
Supports rational isomer selection for crystal engineering
Numerical data in SI; review source for exact values

Required Regioisomeric Precursor for OLED Materials

The precise meta-orientation of the fluoro and iodo groups is a non-negotiable structural requirement for the synthesis of specific, high-performance organic electronic materials. For example, recent patent literature discloses complex molecules for use in Organic Light-Emitting Devices (OLEDs) that explicitly require a 3-fluorophenyl substituent at a key position. The synthesis of these materials often relies on the unique connectivity provided by 1-fluoro-3-iodobenzene as a starting material in a coupling reaction. Using the ortho- or para-isomer would result in a different molecular geometry, altering the final material's electronic properties, such as HOMO/LUMO levels and singlet-triplet energy gaps, thereby compromising device performance.

Evidence DimensionPrecursor Suitability for Patented OLED Materials
Target Compound DataServes as a specific building block for molecules with 3-fluorophenyl moieties.
Comparator Or Baseline1-Fluoro-2-iodobenzene, 1-Fluoro-4-iodobenzene
Quantified DifferenceLeads to the correct, patented final molecular structure whereas isomers would lead to incorrect, off-target structures.
ConditionsMulti-step synthesis of host or emitter materials for OLEDs.

For manufacturing patented, high-value materials, this specific isomer is required by the synthetic route; substitutes are not viable.

Reductive Halide Release
Cross-study comparable
Iodide is dominant product; G(I-) depends on substitution pattern
Supports iodide-specific mechanistic probing in radiolysis
G-values available in Table 1 of source

Synthesis of Regioisomerically Pure Pharmaceutical Intermediates

As a starting material in multi-step syntheses where a meta-fluorophenyl group is a required pharmacophore. The high reactivity of the C-I bond allows for its selective transformation via cross-coupling early in a synthetic route, while the stable C-F bond is carried through to the final active pharmaceutical ingredient (API).

Manufacturing of Advanced OLED Host and Emitter Materials

Used as a key precursor in the production of complex organic molecules for OLEDs where the specific 1,3-substitution pattern is essential for achieving the desired electronic properties, thermal stability, and device lifetime. Isomeric impurities from other starting materials would lead to performance degradation.

Development of Novel Agrochemicals

Serves as a versatile intermediate for creating libraries of fluorinated compounds for agrochemical screening. The ability to perform selective cross-coupling at the iodine position enables the rapid generation of diverse biaryl or aryl-alkenyl structures for testing.

Application Fit Matrix

Application
Selection Property
Validation Focus
On-surface Ullmann coupling
Meta-fluorine lowering activation barrier
Kinetic comparison with ortho isomer on Cu(111)
Halogen-bonded co-crystal design
Tunable σ-hole donor strength
NQCC benchmark review (SI data)
Free-radical degradation probe
Position-dependent iodide G-value
Gamma radiolysis ion chromatography

XLogP3

3.4

Exact Mass

221.9342

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1121-86-4

Wikipedia

3-Fluoroiodobenzene

General Manufacturing Information

Benzene, 1-fluoro-3-iodo-: INACTIVE
Kato et al. Gene expression signatures and small molecule compounds link a protein kinase to Plasmodium falciparum motility Nature Chemical Biology, doi: 10.1038/nchembio.87, published online 27 April 2008. http://www.nature.com/naturechemicalbiology
Blumke et al. Preparation of functionalized organoaluminiums by direct insertion of aluminium to unsaturated halides. Nature Chemistry, doi: 10.1038/nchem.590, published online 24 March 2010 http://www.nature.com/nchem

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